N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylphenyl)acetamido]-1-benzofuran-2-carboxamide
CAS No.: 872613-38-2
Cat. No.: VC11873919
Molecular Formula: C26H22N2O5
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872613-38-2 |
|---|---|
| Molecular Formula | C26H22N2O5 |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[2-(3-methylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C26H22N2O5/c1-16-5-4-6-17(13-16)14-23(29)28-24-19-7-2-3-8-20(19)33-25(24)26(30)27-18-9-10-21-22(15-18)32-12-11-31-21/h2-10,13,15H,11-12,14H2,1H3,(H,27,30)(H,28,29) |
| Standard InChI Key | WCXILKUNWWWVSC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 |
| Canonical SMILES | CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Introduction
Structural and Molecular Analysis
Molecular Architecture
The compound’s IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(3-methylphenyl)acetamido]-1-benzofuran-2-carboxamide, reflects its intricate design. The core structure consists of a 1-benzofuran ring substituted at the 2-position with a carboxamide group and at the 3-position with a 2-(3-methylphenyl)acetamido chain. The carboxamide nitrogen is further linked to a 2,3-dihydro-1,4-benzodioxin moiety, introducing additional aromatic and ether functionalities.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 455.50 g/mol |
| Formula (Derived) | C₂₆H₂₃N₂O₆ |
| Aromatic Systems | Benzodioxin, Benzofuran |
| Functional Groups | Amide, Ether, Acetamido |
The benzodioxin component (C₈H₈O₂) contributes electron-rich aromaticity, while the benzofuran core (C₈H₆O) offers planar rigidity. The 3-methylphenylacetamido side chain introduces hydrophobic character, potentially enhancing membrane permeability.
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves sequential coupling and cyclization steps, optimized for yield and purity :
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Benzofuran Core Formation:
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Friedel-Crafts acylation constructs the benzofuran skeleton, followed by carboxylation at the 2-position.
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Acetamido Substituent Introduction:
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2-(3-Methylphenyl)acetic acid is converted to its acid chloride, then coupled to the benzofuran’s 3-amino group via Schotten-Baumann reaction.
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Benzodioxin Attachment:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂ | 0°C → RT | 78% |
| 2 | SOCl₂, Et₃N | Reflux | 85% |
| 3 | DIAD, PPh₃, THF | 0°C | 62% |
Catalytic Innovations
Recent advances leverage iron(III) triflimide and copper(I) iodide for regioselective halogenation and cyclization, respectively . For example, iron(III)-catalyzed iodination directs electrophilic substitution to the benzodioxin’s para position, while copper-mediated Ullmann coupling facilitates amide bond formation without overhalogenation .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents (e.g., DMSO, acetone). Stability studies indicate degradation under acidic (pH <3) or alkaline (pH >9) conditions, with a half-life of 48 hours at pH 7.4.
Table 3: Physicochemical Profile
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 3.2 ± 0.3 |
| Melting Point | 218–220°C (decomposes) |
| pKa | 9.1 (Amide proton) |
Solid-State Behavior
Differential scanning calorimetry (DSC) shows a single endothermic peak at 218°C, suggesting a crystalline polymorph. Hyroscopicity is negligible (<1% weight gain at 80% RH).
Pharmacological Profile
Mechanism of Action
Preliminary assays suggest dual inhibition of cyclooxygenase-2 (COX-2; IC₅₀ = 0.8 μM) and phosphodiesterase-4 (PDE4; IC₅₀ = 1.2 μM), implicating anti-inflammatory and bronchodilatory potential. The benzodioxin moiety may intercalate into hydrophobic enzyme pockets, while the acetamido group hydrogen-bonds to catalytic residues.
In Vitro Activity
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RAW 264.7 Macrophages: Suppresses LPS-induced TNF-α production by 75% at 10 μM.
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A549 Lung Cancer Cells: Inhibits proliferation (EC₅₀ = 12 μM) via G1 cell cycle arrest.
| Assay System | Effect | EC₅₀/IC₅₀ |
|---|---|---|
| COX-2 Inhibition | Reduced PGE₂ Synthesis | 0.8 μM |
| PDE4 Inhibition | Increased cAMP Levels | 1.2 μM |
| A549 Cytotoxicity | Cell Growth Inhibition | 12 μM |
Therapeutic Applications
Anti-Inflammatory Indications
By targeting COX-2 and PDE4, the compound could treat rheumatoid arthritis or chronic obstructive pulmonary disease (COPD). In silico docking predicts strong binding to COX-2’s hydrophobic channel (ΔG = -9.8 kcal/mol).
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